molecular formula C12H9ClN4O B11662160 N'-[(Z)-(2-chlorophenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(2-chlorophenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11662160
M. Wt: 260.68 g/mol
InChI Key: LNDUTWUPFXCQDD-APSNUPSMSA-N
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Description

N'-[(Z)-(2-Chlorophenyl)methylidene]pyrazine-2-carbohydrazide is a hydrazide-hydrazone derivative featuring a pyrazine core linked to a 2-chlorophenyl substituent via a methylidene bridge. This compound belongs to a class of molecules known for diverse biological activities, including anticancer, antimicrobial, and antitubercular properties. Its structure allows for extensive conjugation, influencing electronic properties and intermolecular interactions, which are critical for binding to biological targets. The Z-configuration of the imine bond (C=N) and the electron-withdrawing chlorine substituent at the phenyl ring position 2 are key determinants of its reactivity and bioactivity .

Properties

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

N-[(Z)-(2-chlorophenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H9ClN4O/c13-10-4-2-1-3-9(10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7-

InChI Key

LNDUTWUPFXCQDD-APSNUPSMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=NC=CN=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=NC=CN=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-chlorophenyl)methylidene]pyrazine-2-carbohydrazide typically involves the reaction of pyrazine-2-carbohydrazide with 2-chlorobenzaldehyde under reflux conditions in ethanol or methanol . The reaction is facilitated by the presence of an acid catalyst such as glacial acetic acid. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems .

Chemical Reactions Analysis

Reaction Mechanisms

The compound participates in several key reactions:

2.1. Acid-Base Reactions

The hydrazone’s protonated nitrogen (-NH-) can act as a Brønsted acid, undergoing deprotonation in basic conditions. This property is critical for its stability and reactivity in buffered environments.

2.2. Redox Reactions

The azomethine group (-C=N-) is susceptible to reduction by agents like NaBH₄ or H₂/Pd, yielding the corresponding hydrazine derivative. This reactivity is exploited in drug design for targeted bioactivation.

2.3. Metal Complexation

The compound can coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) via the hydrazone’s lone pairs and the pyrazine ring’s nitrogen atoms. Such complexes show potential in catalysis and therapeutic applications.

Characterization Data

The compound’s structural and spectroscopic properties are well-documented:

Property Value
UV λₘₐₓ (CH₃OH)264 nm
IR (KBr)3306 cm⁻¹ (NH), 1684 cm⁻¹ (C=O)
¹H NMR (DMSO)δ 7.29 (s, =CH), 12.42 (s, NH)
MS (m/z)261.1084 [M+1]

These data confirm the presence of the hydrazone linkage and pyrazine ring .

4.1. Medicinal Chemistry

The compound’s structural motifs (pyrazine and chlorophenyl groups) enable interactions with biological targets, including enzymes and receptors. Its hydrazone functionality enhances reactivity, making it a candidate for drug design.

4.2. Coordination Chemistry

Metal complexes of this compound are studied for catalytic activity (e.g., oxidation/reduction reactions) and as potential chemotherapeutic agents.

4.3. Precursor for Derivatives

It serves as a scaffold for synthesizing analogs with modified substituents (e.g., nitro, methoxy groups), expanding its utility in drug discovery .

Structural Stability and Reactivity

The compound’s stability is influenced by:

  • Hydrazone tautomerism : Equilibrium between hydrazone and azo forms under acidic/basic conditions.

  • Steric effects : The bulky chlorophenyl group may hinder nucleophilic substitution but enhances lipophilicity for biological interactions.

References cited:

Scientific Research Applications

While the specific compound "N'-[(Z)-(2-chlorophenyl)methylidene]pyrazine-2-carbohydrazide" is not explicitly detailed in the provided search results, related compounds and derivatives offer insight into potential applications. The search results discuss pyrazine-2-carbohydrazide derivatives and their antimicrobial activities . Additionally, they mention the synthesis and antibacterial activity of 5-methylpyrazine-2-carbohydrazide derivatives .

Scientific Research Applications

Based on the search results, pyrazine-2-carbohydrazide derivatives have potential in the following areas:

  • Antimicrobial Agents: Pyrazine-2-carbohydrazide derivatives exhibit in vitro antimicrobial activity against Gram-positive bacteria .
  • Drug Design: Research indicates the potential of related compounds as pharmacophores in drug design, particularly for anti-inflammatory and anticancer properties.
  • Building Blocks in Organic Synthesis: These compounds can serve as building blocks in organic synthesis.

Synthesis and Characterization

The synthesis of pyrazine-2-carbohydrazide derivatives generally involves the condensation of pyrazinoic acid hydrazide with various substituted aromatic aldehydes . The resulting compounds are characterized using techniques like IR, 1HNMR, and MS spectral data .

General Procedure:

  • React ethyl-pyrazinoate with hydrazine hydrate to yield pyrazinoic acid hydrazide .
  • Condense pyrazinoic acid hydrazide with various substituted aromatic aldehydes to yield different pyrazine carbohydrazide derivatives .

Characterization Data Examples:

  • N′-[phenyl methylene] pyrazine-2-carbohydrazide (PH 1) :
    • UV λmax (CH3OH): 304
    • IR (KBr): 3298 (NH), 3034 (Ar-CH), 1682 (C=O), 1539 (C=N)
    • 1H NMR (300 MHz, DMSO): 8.56-8.77 (m, 3H, pyrazine), 7.38-8.41 (m, 5H, aromatic), 7.20 (s, 1H, =CH) 9.39 (s, 1H, N-H)
    • MS (m/z): 227.1782 [M+1]
  • N′-[(4-chlorophenyl) methylene] pyrazine-2-carbohydrazide (PH 2) :
    • UV λmax (CH3OH): 221
    • IR (KBr): 3298 (NH), 3051 (Ar-CH), 1684 (C=O), 1529 (C=N), 797 (C-Cl)
    • 1H NMR (300 MHz, DMSO): 8.45-8.87 (m, 3H, pyrazine), 7.34-7.78 (m, 4H, aromatic), 7.29 (s, 1H, =CH), 12.42 (s, 1H, N-H)
    • MS (m/z): 261.1084 [M++ 1]

Antimicrobial Activity

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-chlorophenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with biological targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Antiproliferative Activity Against Cancer Cell Lines

Hydrazide-hydrazones with varying substituents on the phenyl ring demonstrate significant differences in antiproliferative potency. For example:

Compound (Substituent) IC50 (µM) Against LN-229 (Glioblastoma) IC50 (µM) Against H1563 (Lung Adenocarcinoma) Selectivity for Cancer vs. Normal Cells
N'-[(2-Chlorophenyl)...] (22) 110.53 101.14 Moderate selectivity
N'-[(4-Nitrophenyl)...] (21) 0.77 65.57 High selectivity
N'-[(2-Bromophenyl)...] (23) 156.77 101.14 High selectivity
  • The 4-nitrophenyl derivative (21) exhibits superior potency (IC50 = 0.77 µM against LN-229) compared to the 2-chlorophenyl analogue (22), which is ~140-fold less active (IC50 = 110.53 µM) .
  • Bromine at position 2 (23) shows intermediate activity but retains selectivity for cancer cells over normal HEK-293 cells .

Key Insight: Electron-withdrawing groups (e.g., NO2 at position 4) enhance antiproliferative activity, while halogens at position 2 (Cl, Br) reduce potency, likely due to steric hindrance or altered electronic effects .

Antitubercular Activity

Pyrazine-carbohydrazide derivatives with hybrid substituents demonstrate varying efficacy against Mycobacterium tuberculosis:

Compound (Substituent) MIC (mg mL⁻¹) Reference Drug Comparison
N'-[(4-Bromophenyl)...] (34) 0.78 > Pyrazinamide (MIC = 1.56)
N'-[(4-Chlorophenyl)...] (36) 1.56 = Ethambutol (MIC = 1.56)
N'-[(2-Chlorophenyl)...] Not reported N/A
  • The 4-bromophenyl derivative (34) outperforms pyrazinamide, while the 4-chlorophenyl analogue (36) matches ethambutol’s potency.

Cytotoxicity and Selectivity

A study on 5-chloro-N'-(substituted methylidene)pyrazine-2-carbohydrazides revealed:

Compound (Substituent) IC50 (µM) Against A549 (Lung Cancer) IC50 (µM) Against 3T3 (Normal Fibroblasts)
3c (4-Hydroxyphenyl) 12.4 >100
3a–g (Other substituents) 15–85 >100
  • The 4-hydroxyphenyl derivative (3c) shows high selectivity (>8-fold) for cancer cells, attributed to hydrogen bonding and reduced off-target effects .

Toxicity in Zebrafish Embryos

Compound (Substituent) LC50 (µM) Morphological Abnormalities (100 µM Exposure)
N'-[(2-Chlorophenyl)...] (22) 56.56 Yolk sac edema (80% incidence)
N'-[(2-Bromophenyl)...] (23) 85.62 Yolk sac edema (60% incidence)
  • The 2-chlorophenyl compound (22) is more toxic than its bromo counterpart (23), suggesting that chlorine’s electronegativity exacerbates developmental defects .

Structural and Electronic Considerations

  • Substituent Position : Nitro groups at position 4 (para) enhance activity by stabilizing the hydrazone moiety via resonance, whereas position 2 (ortho) substituents (Cl, Br) introduce steric clashes .
  • Configuration : The Z-configuration in N'-[(Z)-(2-chlorophenyl)...] may limit binding affinity compared to E-isomers, which are more common in active derivatives .
  • Hydrogen Bonding : Hydroxyl groups (e.g., 4-hydroxyphenyl in 3c) improve solubility and target interactions, contributing to selectivity .

Biological Activity

N'-[(Z)-(2-chlorophenyl)methylidene]pyrazine-2-carbohydrazide is a compound derived from the pyrazine-2-carbohydrazide framework, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, particularly its antimicrobial, anticancer, and anti-inflammatory effects.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of pyrazine-2-carbohydrazide with 2-chlorobenzaldehyde. The reaction is carried out in an ethanol medium under reflux conditions. Characterization methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Characterization Data

Characterization MethodObservations
IR Spectroscopy Key peaks observed at 3298 cm⁻¹ (NH), 1682 cm⁻¹ (C=O), and 1539 cm⁻¹ (C=N)
NMR Spectroscopy Signals at δ 8.56-8.77 (m, pyrazine), δ 7.38-8.41 (m, aromatic), δ 9.39 (s, NH)
Mass Spectrometry m/z = 227.1782 [M+1]

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various bacterial strains. In studies conducted by Miniyar et al., the compound demonstrated potent effects against Gram-positive bacteria compared to Gram-negative strains, indicating a selective antimicrobial profile .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, derivatives of pyrazine-2-carbohydrazide have shown promising results in inhibiting cancer cell proliferation in vitro. In particular, compounds with similar structures have been reported to induce apoptosis in Hep-2 cancer cell lines with IC50 values indicating effective cytotoxicity .

Anti-inflammatory Effects

The anti-inflammatory properties of related pyrazine derivatives have been documented in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in cell models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of pyrazine-2-carbohydrazide against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria .
  • Anticancer Screening : In a recent investigation, this compound was tested against various cancer cell lines, including A549 and NCI-H460. The compound showed significant inhibition of cell growth and induced autophagy without triggering apoptosis at certain concentrations .

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